Auglurant

Vue d'ensemble

Description

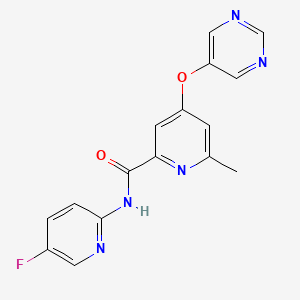

Auglurant : est un antagoniste sélectif et novateur du sous-type 5 du récepteur métabotropique du glutamate (mGluR5). Il a été initialement développé par l'Université Vanderbilt et est reconnu pour ses applications thérapeutiques potentielles dans divers troubles neurologiques et psychiatriques . Le composé a montré des résultats prometteurs dans des études précliniques, en particulier dans la modulation de l'activité glutamatergique, qui est impliquée dans des affections telles que les troubles liés à la consommation d'alcool .

Applications De Recherche Scientifique

Auglurant has a wide range of scientific research applications, including:

Mécanisme D'action

Target of Action

Auglurant, also known as N-(5-fluoropyridin-2-yl)-6-methyl-4-(pyrimidin-5-yloxy)picolinamide or VU0424238, primarily targets the metabotropic glutamate receptor 5 (mGluR5) . mGluR5 is a type of glutamate receptor that plays a crucial role in the central nervous system, mediating excitatory synaptic transmission .

Mode of Action

This compound acts as a negative allosteric modulator (NAM) of mGluR5 . This means it binds to a site on the mGluR5 receptor that is distinct from the glutamate binding site, modulating the receptor’s response to glutamate. Specifically, this compound inhibits the receptor’s activity, reducing the response to glutamate .

Biochemical Pathways

The primary biochemical pathway affected by this compound is the glutamatergic pathway . By inhibiting mGluR5, this compound modulates glutamatergic neurotransmission, which can influence various downstream effects, such as synaptic plasticity, learning, and memory .

Result of Action

The molecular and cellular effects of this compound’s action primarily involve the modulation of glutamatergic activity. By acting as a negative allosteric modulator of mGluR5, this compound can decrease glutamate-induced excitatory neurotransmission . This has been shown to decrease alcohol self-administration in animal models, suggesting potential therapeutic applications in conditions like alcohol use disorder (AUD) .

Analyse Biochimique

Biochemical Properties

Auglurant interacts with the mGlu5 receptor, a type of glutamate receptor. It acts as a negative allosteric modulator, meaning it binds to a site on the receptor different from the active site and decreases the receptor’s activity . The IC50 values, which represent the concentration of this compound needed to inhibit 50% of the mGlu5 receptor’s activity, are 11 nM for rats and 14 nM for humans .

Cellular Effects

This compound has been shown to influence cell function by modulating the activity of the mGlu5 receptor. This receptor plays a crucial role in various cellular processes, including cell signaling pathways and gene expression . By inhibiting the mGlu5 receptor, this compound can potentially alter these processes, although the specific effects can vary depending on the cell type and the physiological context.

Molecular Mechanism

The molecular mechanism of this compound involves its binding to the mGlu5 receptor, leading to a decrease in the receptor’s activity . This binding is not at the active site where the natural ligand (glutamate) binds, but at a different site, which is why this compound is referred to as a negative allosteric modulator .

Dosage Effects in Animal Models

In animal models, the effects of this compound have been shown to vary with dosage. For instance, in female baboons, this compound administered intramuscularly at doses ranging from 0.01 to 0.1 mg/kg decreased alcohol self-administration without affecting self-administration of an alcohol-free sweet liquid reward .

Metabolic Pathways

It is known that this compound is a substrate for aldehyde oxidase (AO) and xanthine oxidase (XO), enzymes involved in drug metabolism .

Méthodes De Préparation

Voies de synthèse et conditions de réaction : La synthèse d'Auglurant implique plusieurs étapes, en commençant par la préparation de la structure de base, suivie de modifications de groupes fonctionnels. Les étapes clés comprennent :

Formation de la structure de base : La synthèse commence par la préparation d'une structure de base contenant une pyrimidine.

Modifications de groupes fonctionnels :

Méthodes de production industrielle : La production industrielle d'this compound implique généralement une synthèse à grande échelle utilisant des conditions de réaction optimisées pour garantir un rendement et une pureté élevés. Le processus comprend :

Synthèse par lots : La synthèse par lots à grande échelle est utilisée pour produire des quantités importantes du composé.

Analyse Des Réactions Chimiques

Types de réactions : Auglurant subit diverses réactions chimiques, notamment :

Réduction : Les réactions de réduction peuvent modifier les groupes fonctionnels, modifiant les propriétés pharmacologiques du composé.

Substitution : Les réactions de substitution peuvent introduire différents substituants, améliorant potentiellement l'activité et la sélectivité du composé.

Réactifs et conditions courants :

Réduction : Des agents réducteurs tels que le borohydrure de sodium peuvent être utilisés.

Substitution : Divers nucléophiles et électrophiles peuvent être utilisés dans des conditions appropriées pour réaliser des réactions de substitution.

Principaux produits : Les principaux produits formés à partir de ces réactions comprennent divers métabolites, tels que les dérivés 6-oxopyrimidine et 2,6-dioxopyrimidine .

Applications de la recherche scientifique

This compound a une large gamme d'applications de recherche scientifique, notamment :

Industrie : this compound est utilisé dans l'industrie pharmaceutique pour le développement et le criblage de médicaments.

Mécanisme d'action

This compound exerce ses effets en antagonisant sélectivement le sous-type 5 du récepteur métabotropique du glutamate (mGluR5). Ce récepteur est impliqué dans la modulation de la neurotransmission glutamatergique, qui joue un rôle crucial dans diverses affections neurologiques et psychiatriques. En inhibant le mGluR5, this compound réduit l'activité glutamatergique excessive, atténuant ainsi les symptômes associés à des troubles tels que les troubles liés à la consommation d'alcool .

Comparaison Avec Des Composés Similaires

Composés similaires :

3-2-(-Méthyl-4-thiazolyl) éthynyl pyridine (MTEP) : Un autre antagoniste du mGluR5 présentant des propriétés pharmacologiques similaires.

BIBX1382 : Un substrat connu de l'aldéhyde oxydase présentant des similitudes structurales avec Auglurant.

Unicité : this compound est unique en raison de sa haute sélectivité et de sa puissance en tant qu'antagoniste du mGluR5. Il a démontré une pénétration acceptable du système nerveux central et a montré son efficacité dans des modèles précliniques sans affecter l'auto-administration de récompenses non alcooliques .

Propriétés

IUPAC Name |

N-(5-fluoropyridin-2-yl)-6-methyl-4-pyrimidin-5-yloxypyridine-2-carboxamide | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C16H12FN5O2/c1-10-4-12(24-13-7-18-9-19-8-13)5-14(21-10)16(23)22-15-3-2-11(17)6-20-15/h2-9H,1H3,(H,20,22,23) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

RBAHIIPVJVMACF-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC(=CC(=N1)C(=O)NC2=NC=C(C=C2)F)OC3=CN=CN=C3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C16H12FN5O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

325.30 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1396337-04-4 | |

| Record name | Auglurant | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=1396337044 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | AUGLURANT | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/GRN8X62ZW2 | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Synthesis routes and methods

Procedure details

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Q1: What is the mechanism of action of VU0424238 and its downstream effects?

A1: VU0424238 acts as a negative allosteric modulator (NAM) of the metabotropic glutamate receptor subtype 5 (mGlu5). [, , ] Unlike competitive antagonists that bind to the glutamate binding site, VU0424238 binds to an allosteric site on the mGlu5 receptor. [, ] This binding modulates the receptor's conformation, reducing its affinity for glutamate and thereby decreasing downstream signaling. [, ] This modulation of mGlu5 activity is believed to contribute to its anxiolytic-like and antidepressant-like effects. []

Q2: How does the "partial" mGlu5 NAM activity of M-5MPEP differ from the "full" mGlu5 NAM activity of VU0424238, and what are the potential implications?

A2: While both M-5MPEP and VU0424238 act as mGlu5 NAMs, they differ in their extent of receptor blockade. M-5MPEP exhibits "partial" NAM activity, achieving submaximal but saturable blockade of mGlu5. In contrast, VU0424238 demonstrates "full" NAM activity, leading to more complete mGlu5 inhibition. [] Research suggests that this difference in blockade levels might be crucial for cognitive effects. Specifically, full mGlu5 inhibition by compounds like VU0424238, particularly when combined with NMDAR antagonists, might be associated with cognitive impairments, potentially due to the functional interaction between mGlu5 and NMDA receptors. [] This highlights the potential therapeutic advantage of partial mGlu5 NAMs like M-5MPEP, which might offer a wider therapeutic index with reduced cognitive side effects. []

Q3: What are the metabolic pathways of VU0424238 in different species, and why is this significant for drug development?

A3: VU0424238 is primarily metabolized by aldehyde oxidase (AO) and xanthine oxidase (XO) enzymes, but the specific pathways differ across species. [] For instance, while both rats and monkeys metabolize VU0424238 to the 6-oxopyrimidine metabolite (M1) via AO, the secondary oxidation to the 2,6-dioxopyrimidine metabolite (M2) is predominantly mediated by AO in monkeys and XO in rats. [] Understanding these species-specific metabolic differences is crucial for accurate preclinical data interpretation and for selecting appropriate animal models during drug development. These differences highlight the need to characterize the metabolism of AO-metabolized drug candidates in multiple species to ensure the translatability of preclinical findings to humans. []

Q4: What analytical techniques were employed in the characterization of VU0424238, and what information did they provide?

A4: While the provided abstracts don't delve into specific analytical techniques used for VU0424238 characterization, they mention several methods employed in its evaluation:

- Binding studies: These were used to determine the binding affinity (Ki) of VU0424238 to the mGlu5 receptor, establishing its potency as a NAM. []

- PET imaging: Positron Emission Tomography (PET) imaging with a known mGlu5 ligand was employed to assess receptor occupancy in vivo, providing information on the drug's distribution and target engagement in living organisms. []

- Electroencephalography (EEG): EEG was used to investigate the effects of VU0424238 on brain activity in rats, specifically focusing on changes in gamma power as a potential biomarker for arousal and cognitive effects. []

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

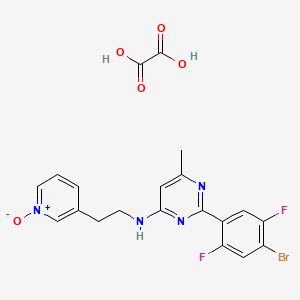

![2-(4-bromo-2,5-difluorophenyl)-6-methyl-N-[2-(1-oxidopyridin-1-ium-3-yl)ethyl]pyrimidin-4-amine](/img/structure/B605602.png)

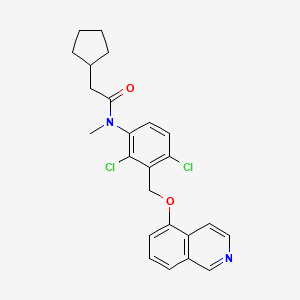

![3-[(2,4-dichlorophenyl)methoxy]-N-[(2,6-difluorophenyl)methyl]thiophene-2-carboxamide](/img/structure/B605607.png)